6-フェニルピリジン-2-ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

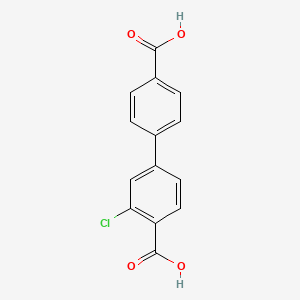

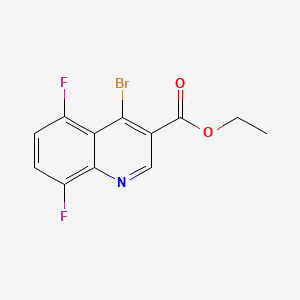

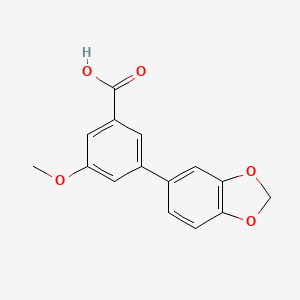

(6-Phenylpyridin-2-yl)boronic acid, also known as (6-Phenylpyridin-2-yl)boronic acid, is a useful research compound. Its molecular formula is C11H10BNO2 and its molecular weight is 199.016. The purity is usually 95%.

BenchChem offers high-quality (6-Phenylpyridin-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Phenylpyridin-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシングアプリケーション

6-フェニルピリジン-2-ボロン酸は、蛍光センサーの開発に利用されてきました。これらのセンサーは、カテコールおよびそのアミノ誘導体(ドーパミン、DOPA、DOPACなど)を検出できます。 ボロン酸とジオール、フッ化物イオンまたはシアン化物イオンなどの強いルイス塩基との相互作用は、均一アッセイまたは不均一検出のいずれかになることができる、さまざまなセンシングアプリケーションにおけるその有用性を高めます .

クロスカップリング反応

ボロン酸は、複雑な有機分子を作成するために不可欠なクロスカップリング反応において極めて重要です。 これらの反応は、医薬品、農薬、有機材料の合成において基本的です .

触媒作用

触媒作用において、6-フェニルピリジン-2-ボロン酸は、さまざまな化学反応を促進するために使用できます。 触媒におけるその役割は、新しい合成方法論の開発と既存のプロセスの改善に不可欠です .

医薬品化学

この化合物は、潜在的な医薬品を合成するために使用できる医薬品化学で応用が見られます。 その独自の特性により、特定の標的機能を持つ新しい薬剤を作成できます .

ポリマー材料

ボロン酸は、ポリマー材料の開発に貢献しています。 ポリマーにボロン酸を含めることで、産業用から医療用まで幅広い用途に適した、独自の特性を持つ材料を作成できます .

オプトエレクトロニクス材料

オプトエレクトロニクスにおいて、6-フェニルピリジン-2-ボロン酸は、特定の発光または吸収特性を持つ材料を作成するために使用できます。 これは、LED、太陽電池、その他の光ベースのテクノロジーの開発において特に役立ちます .

炭水化物のセンサーの調製

この化合物は、炭水化物のセンサーの調製にも関与しており、正確な炭水化物レベルの検出と測定が必要とされる医学的診断および研究アプリケーションにとって重要です .

クリック反応

最後に、クリック反応は、信頼性が高く、範囲が広く、実行が容易な化学反応のクラスであり、多くの場合、6-フェニルピリジン-2-ボロン酸などのボロン酸を、ボロン酸部分を含む化合物の合成に使用します。 これは、創薬および材料科学に影響を与えます .

特性

IUPAC Name |

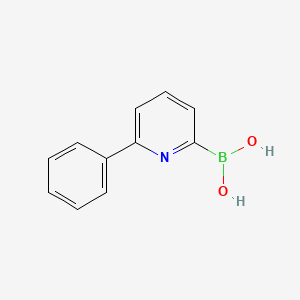

(6-phenylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUCLYDZGDBCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671288 |

Source

|

| Record name | (6-Phenylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-96-5 |

Source

|

| Record name | B-(6-Phenyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Phenylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)